Tiadinil

Catalog No.
S003940
CAS No.
223580-51-6
M.F
C11H10ClN3OS
M. Wt
267.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiadinil

CAS Number

223580-51-6

Product Name

Tiadinil

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

InChI

InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)

InChI Key

VJQYLJSMBWXGDV-UHFFFAOYSA-N

SMILES

Array

solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, tiadinil, V-GET

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl

The exact mass of the compound Tiadinil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.6 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Tiadinil (CAS: 223580-51-6) is a plant defense activator belonging to the 1,2,3-thiadiazole class of compounds, primarily utilized for managing key agricultural diseases like rice blast (Magnaporthe oryzae) and bacterial leaf blight.[1][2][3] Unlike conventional fungicides that exhibit direct antimicrobial action, Tiadinil functions as a Systemic Acquired Resistance (SAR) inducer.[1][4] It stimulates the plant's innate immune system, 'priming' it to defend against subsequent pathogen attacks by activating defense-related gene expression.[1][4] This mode of action makes it a critical tool in disease management programs, particularly where fungicide resistance to direct-acting agents is a concern.[3][5]

While other plant activators like Acibenzolar-S-methyl (ASM) and Probenazole also induce SAR, they are not direct substitutes for Tiadinil due to differences in their activation pathways and potential for phytotoxicity.[2][3][6] ASM and its active metabolite are analogs of salicylic acid (SA) and depend on SA accumulation for their effect, a mechanism that can sometimes be associated with negative impacts on plant growth.[6][7][8] In contrast, Tiadinil's active metabolite, SV-03, has been shown to induce defense gene expression and disease resistance in an SA-independent manner, offering a distinct advantage in formulation and application where crop safety is paramount.[7] This mechanistic difference means that substituting Tiadinil with other SAR inducers can lead to unpredictable efficacy and a higher risk of crop injury, making Tiadinil a more reliable choice for specific integrated pest management (IPM) programs.

Distinct Mode of Action: Induces SAR Independently of Salicylic Acid Accumulation

Unlike the benchmark SAR inducer Acibenzolar-S-methyl (ASM or BTH), which requires salicylic acid (SA) for its activity, Tiadinil's active metabolite (SV-03) induces PR-gene expression and disease resistance without causing SA accumulation.[1] In experiments using NahG tobacco plants, which cannot accumulate SA, SV-03 treatment still effectively induced defense genes like PR-1, PR-2, and PR-5.[1] This demonstrates a distinct signaling pathway downstream of SA, differentiating it from common in-class substitutes.

Evidence DimensionInduction of PR-1 gene expression in SA-deficient (NahG) tobacco
Target Compound DataEffective induction of PR-1 gene expression by Tiadinil's metabolite (SV-03)
Comparator Or BaselineAcibenzolar-S-methyl (BTH) and Salicylic Acid (SA) are ineffective in NahG plants.
Quantified DifferenceQualitative difference in mechanism; Tiadinil is effective where SA-dependent inducers are not.
ConditionsAssay performed on wild-type vs. NahG transgenic tobacco plants unable to accumulate salicylic acid.

This provides a critical advantage for use in plant species sensitive to SA-induced phytotoxicity or for research into non-canonical plant defense pathways.

Dual Functionality: Direct Antifungal Activity in Addition to SAR Induction

While primarily known as an SAR inducer, Tiadinil also possesses direct antifungal properties, a feature not shared by all plant activators like ASM.[1][2] In vitro studies showed that Tiadinil completely inhibited the mycelial growth of Stagonosporopsis citrulli (the causal agent of gummy stem blight) at concentrations of 100 ppm and higher.[1] This dual-action capability—both stimulating host defense and directly inhibiting fungal growth—provides a more robust and multi-pronged approach to disease control compared to purely inductive compounds.

Evidence DimensionIn vitro mycelial growth inhibition (EC100)
Target Compound Data≥ 100 ppm for Tiadinil against S. citrulli
Comparator Or BaselineAcibenzolar-S-methyl (ASM) is noted to lack direct antimicrobial properties.[2]
Quantified DifferenceTiadinil possesses direct antifungal activity whereas ASM does not.
ConditionsIn vitro assay against Stagonosporopsis citrulli mycelial growth.

For formulators and researchers, this dual functionality allows for the development of more resilient disease control strategies, potentially reducing the need for tank-mixing with other conventional fungicides.

Formulation Compatibility: Low Aqueous Solubility Suited for Specific Delivery Systems

Tiadinil has a low water solubility, reported as 13.2 mg/L (or 13.2 ppm).[1] This property is comparable to other systemic plant activators like Isotianil and makes it well-suited for specific formulation types such as suspension concentrates (SC), wettable powders (WP), or granules (GR), which are designed for sparingly soluble active ingredients.[2] Its low solubility minimizes environmental loss and can contribute to a longer effective period in soil or nursery box applications.[1][2] This contrasts with compounds that might require significant amounts of volatile organic solvents for stable emulsifiable concentrate (EC) formulations.[9]

Evidence DimensionWater Solubility (at 20-25°C)
Target Compound Data13.2 mg/L[1]
Comparator Or BaselineOther sparingly soluble pesticides requiring non-aqueous formulations. For example, Acibenzolar-S-methyl has a solubility of 7.7 mg/L.[4]
Quantified DifferenceBelongs to a class of compounds with low water solubility, dictating formulation strategy.
ConditionsStandard temperature (20-25°C).

This low solubility is a key procurement-relevant parameter, guiding formulators to select appropriate and cost-effective delivery systems and ensuring compatibility with established manufacturing processes for water-insoluble actives.

Development of Broad-Spectrum Disease Control Formulations for Rice

Tiadinil is a strong candidate for formulations targeting both fungal (rice blast) and bacterial (leaf blight) diseases in rice.[1] Its dual-action mechanism—inducing host resistance and providing direct antifungal activity—offers a multi-faceted control strategy that can reduce reliance on multiple single-action compounds.

Formulating Plant Activators with an Improved Crop Safety Profile

Given that Tiadinil's mode of action is independent of salicylic acid accumulation, it is the right choice for developing SAR-based products for crops or cultivars known to be sensitive to the phytotoxic effects of SA-analog activators.[2] This allows for the benefits of SAR without the risk of yield drag associated with other in-class compounds.

Researching Novel Plant Defense Signaling Pathways

As a tool compound, Tiadinil is ideal for investigating SA-independent systemic acquired resistance. Its ability to activate defense responses in SA-deficient plant models provides a clear path for researchers to dissect signaling cascades that operate downstream or parallel to the canonical SA pathway.[2]

Creating Stable Suspension Concentrates for Water-Insoluble Actives

The low aqueous solubility of Tiadinil makes it a suitable model or primary active ingredient for developing and optimizing suspension concentrate (SC) or water-dispersible granule (WG) formulations.[9] Its physical properties are directly relevant for process chemistry and manufacturing workflows centered on milling and dispersing insoluble solids.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

267.0233108 Da

Monoisotopic Mass

267.0233108 Da

Heavy Atom Count

17

UNII

T89DDV3BQZ

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

223580-51-6

Wikipedia

Tiadinil

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 09-13-2023
[1]. Maeda T, et al. Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis. Exp Appl Acarol. 2012 Nov;58(3):247-58.

[2]. Chen X, et al. Determination of tiadinil and its metabolite in flue-cured tobacco. J Chromatogr Sci. 2014 Aug;52(7):624-8.

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